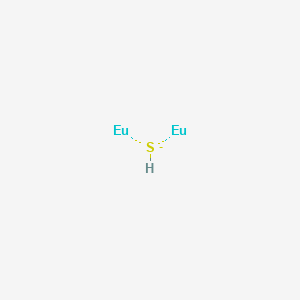
Dieuropium monosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dieuropium monosulfide is an inorganic compound with the chemical formula Eu₂S. It is a black, air-stable powder that exhibits unique magnetic and electronic properties. Europium in this compound is in the +2 oxidation state, which is relatively rare among the lanthanides, as they typically exhibit a +3 oxidation state .
Preparation Methods
Dieuropium monosulfide can be synthesized through several methods:
Hydrogen Sulfide Reduction: One common method involves treating powdered europium(III) oxide (Eu₂O₃) with hydrogen sulfide (H₂S) at high temperatures (around 1150°C).
Europium Dichloride Method: Another method involves the reaction of europium dichloride (EuCl₂) with hydrogen sulfide, although this method may result in contamination by chloride.
Chemical Reactions Analysis
Dieuropium monosulfide undergoes various chemical reactions:
Oxidation: It is stable up to 500°C in air, beyond which it begins to oxidize.
Reduction: The compound can be reduced further under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: this compound can participate in substitution reactions, particularly with halides, forming europium halides and releasing sulfur.
Common reagents used in these reactions include hydrogen sulfide, halogens, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dieuropium monosulfide has several scientific research applications:
Magnetic Materials: Due to its ferromagnetic properties below its Curie temperature (16.6 K), it is studied for potential use in magnetic materials and devices.
Semiconductors: It is explored as a ferromagnetic semiconductor, which could have applications in spintronics and quantum computing.
Optoelectronics: The compound’s unique electronic properties make it a candidate for use in optoelectronic devices, including laser window materials and luminescent materials.
Quantum Computing: This compound has been used in experiments providing evidence of Majorana fermions, which are relevant to the development of qubits for quantum computing.
Mechanism of Action
The mechanism by which dieuropium monosulfide exerts its effects is primarily related to its electronic and magnetic properties:
Ferromagnetism: Below its Curie temperature, this compound behaves as a ferromagnetic material, with europium ions aligning their magnetic moments in the same direction.
Semiconducting Properties: The compound’s semiconducting behavior is due to the presence of europium in the +2 oxidation state, which influences its electronic band structure and conductivity.
Comparison with Similar Compounds
Dieuropium monosulfide can be compared with other similar compounds:
Europium(II) Oxide (EuO): Like this compound, europium(II) oxide is a ferromagnetic semiconductor.
Other Lanthanide Sulfides: Compounds such as gadolinium sulfide (Gd₂S₃) and terbium sulfide (Tb₂S₃) also exhibit interesting magnetic and electronic properties, but they differ in their oxidation states and specific applications.
Properties
CAS No. |
62462-49-1 |
|---|---|
Molecular Formula |
Eu2HS- |
Molecular Weight |
337.00 g/mol |
IUPAC Name |
europium;sulfanide |
InChI |
InChI=1S/2Eu.H2S/h;;1H2/p-1 |
InChI Key |
ZIIIVVHLDBHQJV-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].[Eu].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















